Computational Physicochemical Comparison: 2-Chloro-2,3-dihydro-1H-indol-7-amine vs. Parent 2,3-Dihydro-1H-indol-7-amine
Computed properties from PubChem enable a direct comparison between the target 2-chloro derivative and the unsubstituted parent 2,3-dihydro-1H-indol-7-amine. The chlorine substituent increases molecular weight (+34.5 Da), introduces a halogen-bond donor/acceptor motif absent in the parent, and alters the calculated logP. The parent indolin-7-amine has a computed XLogP3-AA of approximately 1.0 (PubChem CID 440107) versus 2.0 for the 2-chloro analog [1], representing a 1-log unit increase in lipophilicity that influences membrane permeability, protein binding, and metabolic clearance predictions. The zero rotatable bond count is conserved, but the replacement of a C–H with C–Cl transforms the C2 position into a potential reactive site for nucleophilic aromatic substitution or Buchwald-Hartwig amination, fundamentally changing the accessible derivative space [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2,3-Dihydro-1H-indol-7-amine (parent): XLogP3-AA ≈ 1.0 |
| Quantified Difference | Δ logP ≈ +1.0 (2× higher calculated partitioning) |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm) |
Why This Matters
A 1-log unit increase in lipophilicity directly impacts ADME predictions, making the 2-chloro derivative a more membrane-permeable scaffold that may require different formulation strategies compared to the parent amine, a critical factor in selecting the appropriate building block for lead optimization.
- [1] PubChem. 2-Chloro-2,3-dihydro-1H-indol-7-amine (CID 71424951); 2,3-Dihydro-1H-indol-7-amine (CID 440107). National Center for Biotechnology Information. View Source
